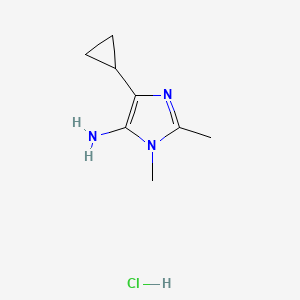
Potassium (1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide is a chemical compound with a unique structure that includes a thiopyran ring and a trifluoroboranuide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide typically involves the reaction of a thiopyran derivative with a trifluoroborane reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiopyran ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)-2-methylpropanoic acid
- 1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
Potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide is unique due to its specific combination of a thiopyran ring and a trifluoroboranuide group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C5H7BF3KO2S |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
potassium;(1,1-dioxo-3,6-dihydro-2H-thiopyran-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H7BF3O2S.K/c7-6(8,9)5-1-3-12(10,11)4-2-5;/h1H,2-4H2;/q-1;+1 |
Clé InChI |
GOVCSKXBSIHMQK-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CCS(=O)(=O)CC1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13454391.png)


![2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]ethan-1-amine](/img/structure/B13454412.png)
![1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine](/img/structure/B13454424.png)



![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)



